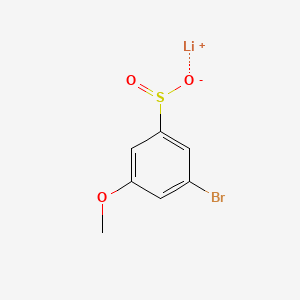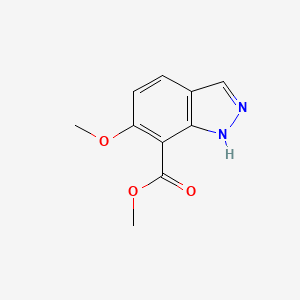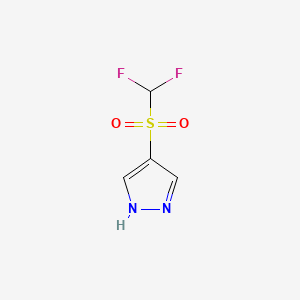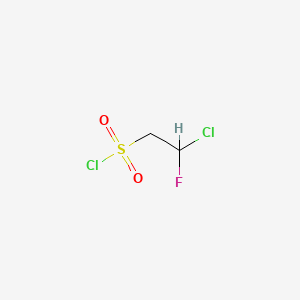![molecular formula C14H16O3 B6610463 methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2763965-78-0](/img/structure/B6610463.png)
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate, also known as Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate or Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate, is an organic compound with the molecular formula C14H18O3. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in the field of organic chemistry. The compound is used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It can also be used as a catalyst in organic reactions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves the reaction of 4-methylphenylmagnesium bromide with ethyl 2-oxocyclopentanecarboxylate, followed by cyclization with paraformaldehyde and reduction with sodium borohydride.
Starting Materials
4-methylphenylmagnesium bromide, ethyl 2-oxocyclopentanecarboxylate, paraformaldehyde, sodium borohydride
Reaction
Step 1: 4-methylphenylmagnesium bromide is prepared by reacting 4-methylbromobenzene with magnesium in dry ether., Step 2: Ethyl 2-oxocyclopentanecarboxylate is added to the reaction mixture of step 1 and stirred for several hours at room temperature., Step 3: Paraformaldehyde is added to the reaction mixture of step 2 and heated to reflux for several hours to form the oxabicyclo[2.1.1]hexane ring., Step 4: The reaction mixture of step 3 is cooled and sodium borohydride is added to reduce the ester group to the corresponding alcohol., Step 5: The resulting mixture is acidified with hydrochloric acid and extracted with ethyl acetate., Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product, methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate.
Applications De Recherche Scientifique
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has been used in a variety of scientific research applications. The compound has been used as a reagent in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts alkylation reaction. The compound has also been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and pyrazoles.
Mécanisme D'action
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate acts as a nucleophile in organic reactions. The compound can react with a variety of electrophiles, including alkyl halides, aryl halides, and acyl halides. The reaction of the compound with an electrophile produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions.
Effets Biochimiques Et Physiologiques
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has not been studied for its biochemical and physiological effects. As the compound is not used for therapeutic purposes, there is no information available on its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. The compound is soluble in organic solvents, making it easy to handle and use in reactions. The compound is also relatively inexpensive and can be purchased from a variety of suppliers. However, the compound is also highly reactive and can react with a variety of electrophiles, making it important to take precautions when handling it.
Orientations Futures
There are a number of potential future directions for research on methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate. These include: further research into the synthesis of the compound; further research into its use as a catalyst in organic reactions; further research into its use as a reagent in the synthesis of a variety of organic molecules; further research into its use as a reagent in the synthesis of heterocyclic compounds; and further research into its potential biochemical and physiological effects.
Propriétés
IUPAC Name |
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-3-5-10(6-4-9)14-7-11(17-8-14)12(14)13(15)16-2/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCJVNZABKMZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)



![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)


![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)